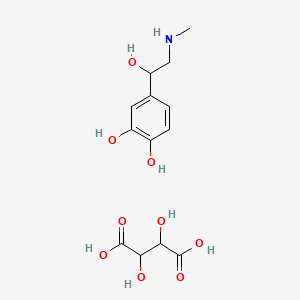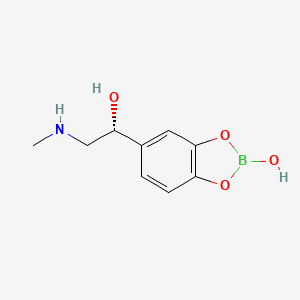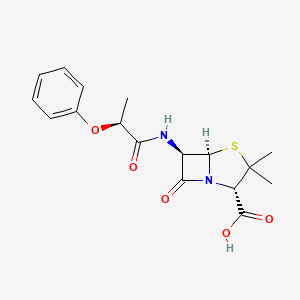
Equol
Descripción general
Descripción
Equol is a metabolite derived from soy isoflavones, specifically daidzein, through the action of gut microbiota. It is a non-steroidal estrogen that can bind to estrogen receptors, exhibiting weak estrogenic effects. This compound exists in two enantiomeric forms, R-equol and S-equol, with S-equol being the more biologically active form. This compound has garnered significant attention due to its potential health benefits, including its role in preventing hormone-dependent cancers, cardiovascular diseases, and osteoporosis .
Aplicaciones Científicas De Investigación
Equol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study estrogenic activity and its interactions with estrogen receptors.
Biology: Investigated for its role in modulating gut microbiota and its effects on metabolic health.
Medicine: Explored for its potential in preventing and treating hormone-dependent cancers, cardiovascular diseases, osteoporosis, and menopausal symptoms.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at improving health outcomes .
Mecanismo De Acción
Target of Action
Equol is a major bacterial metabolite of the soy isoflavone daidzein . It is known to be a phytoestrogen that acts by binding to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . This compound has higher biological activity than its precursor compound, daidzein, because it mediates many of its biological effects by binding to estrogen receptors .
Mode of Action
This compound’s interaction with its targets results in several changes. It is known to augment the dendrite arborization of Purkinje cells induced by triiodothyronine (T3) and the neurite growth of Neuro-2A cell differentiation . In astrocytes, this compound induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Biochemical Pathways
The conversion of daidzein into this compound takes place in the intestine via the action of reductase enzymes belonging to incompletely characterized members of the gut microbiota . This compound enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Pharmacokinetics
This compound is a very stable molecule that essentially remains unchanged when digested, and this lack of further metabolism explains its very quick absorption and high bioavailability . When this compound is consumed, it is rapidly absorbed and achieves a T max (rate of peak plasma concentration) in two to three hours .
Result of Action
This compound’s action results in several molecular and cellular effects. It can effectively reduce mitochondrial damage, oxidative stress, and apoptosis of osteoblasts induced by high glucose and fat . It also has potential efficacy in regulating both hormone levels and oxidative stress, suggesting that exposure to this compound may have an impact on cancer risk .
Action Environment
The ability to produce this compound may be influenced by shared environmental factors, although weak positive correlations between mothers and children have been reported . Other dietary constituents other than isoflavones might enhance this compound formation in this compound producers . At the same time, the host’s intestinal microbiota, lifestyle, and genetic factors affect the production of this compound .
Análisis Bioquímico
Biochemical Properties
Equol plays a crucial role in biochemical reactions, particularly in the human gut where it is produced by certain bacteria. The production of this compound involves the interaction of several enzymes, including dihydrodaidzein reductase and tetrahydrodaidzein reductase. These enzymes catalyze the reduction of daidzein to dihydrodaidzein and subsequently to tetrahydrodaidzein, which is then converted to this compound. This compound interacts with estrogen receptors, particularly estrogen receptor beta, mimicking the effects of estrogen and influencing various physiological processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human skin cells, this compound has been shown to increase the expression of collagen, elastin, and tissue inhibitors of metalloproteinases, while decreasing the expression of metalloproteinases. These effects contribute to its anti-aging and antioxidant properties. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by binding to estrogen receptors and modulating their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, particularly estrogen receptor beta. This binding activates the receptor and initiates a cascade of signaling events that lead to changes in gene expression. This compound also inhibits the activity of 5-alpha-dihydrotestosterone, a potent androgen, by binding to it and preventing its interaction with androgen receptors. This dual action of this compound on estrogen and androgen pathways underlies its diverse physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of estrogen receptors and continued modulation of gene expression. These effects are consistent with its potential benefits in reducing the risk of hormone-related cancers and alleviating menopause symptoms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as improved bone density and reduced risk of hormone-related cancers. At high doses, this compound can have toxic or adverse effects, including liver toxicity and disruption of normal hormonal balance. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the gut where it is produced by bacterial metabolism of daidzein. The key enzymes involved in this pathway include dihydrodaidzein reductase and tetrahydrodaidzein reductase. This compound can also influence metabolic flux and metabolite levels by modulating the activity of estrogen receptors and other signaling pathways. These interactions contribute to its diverse physiological effects and potential health benefits .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In the gut, this compound is absorbed into the bloodstream and distributed to various tissues, including the liver, skin, and bones. The localization and accumulation of this compound in these tissues are influenced by its binding to estrogen receptors and other cellular proteins. These interactions play a crucial role in mediating the physiological effects of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with estrogen receptors and other cellular proteins. This compound can be found in the cytoplasm and nucleus of cells, where it exerts its effects on gene expression and cellular function. Post-translational modifications and targeting signals may also influence the localization of this compound to specific compartments or organelles, further modulating its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Equol can be synthesized through several chemical routes. One common method involves the reduction of daidzein using hydrogenation or other reducing agents. The process typically involves the following steps:
Hydrogenation: Daidzein is hydrogenated in the presence of a catalyst such as palladium on carbon to produce dihydrodaidzein.
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. Specific strains of gut bacteria, such as Lactococcus garvieae and Slackia isoflavoniconvertens, are used to convert daidzein into this compound. The fermentation process involves:
Culturing Bacteria: The selected bacterial strains are cultured in a medium containing daidzein.
Fermentation: The bacteria metabolize daidzein to produce this compound over a period of several days.
Purification: The resulting this compound is extracted and purified using techniques such as high-performance liquid chromatography
Análisis De Reacciones Químicas
Types of Reactions: Equol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: this compound itself is a reduction product of daidzein.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: this compound from daidzein.
Substitution: Various substituted derivatives of this compound.
Comparación Con Compuestos Similares
Equol is unique among soy isoflavone metabolites due to its strong estrogenic and antioxidant activities. Similar compounds include:
Daidzein: The precursor to this compound, with weaker estrogenic activity.
Genistein: Another soy isoflavone with potent estrogenic and antioxidant properties.
Biochanin A: A methylated isoflavone with estrogenic activity.
This compound’s uniqueness lies in its ability to bind selectively to estrogen receptor beta and its higher bioavailability compared to other isoflavones .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058705 | |
| Record name | (R,S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94105-90-5 | |
| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Equol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EQUOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


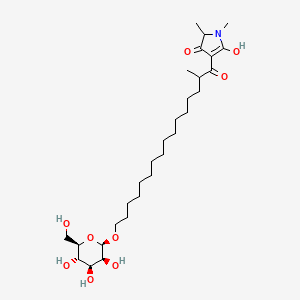


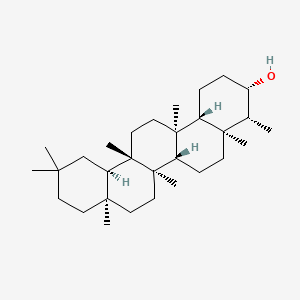




![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)
